1-Chloro-2-propanol

Description

Significance in Contemporary Chemical Synthesis and Biological Studies

1-Chloro-2-propanol (B90593) holds considerable importance in modern chemical synthesis. It is widely utilized as a chemical intermediate for manufacturing propylene (B89431) oxide. chemicalbook.com The synthesis of this compound can be achieved through methods such as the reaction of propylene with hypochlorous acid or the ring-opening of propylene oxide with hydrogen chloride. ontosight.ai

In the realm of biological studies, this compound is employed to investigate enzyme-catalyzed reactions and to study the metabolic pathways and effects of chlorinated compounds on living organisms. ontosight.ai Its chiral nature makes it a valuable tool for studying stereochemistry and enzyme-substrate interactions. Research has also explored its toxicological profile, with studies indicating potential genetic toxicity in vitro. nih.gov Furthermore, it has been used as a standard in the enzymatic synthesis of α,β-halohydrins from gaseous alkenes. chemicalbook.com

Stereochemical Considerations and Isomeric Forms in Research Contexts

This compound is a chiral molecule, meaning it exists in different stereoisomeric forms. chembk.comwikipedia.org This chirality is a critical aspect of its application in research, particularly in asymmetric synthesis and pharmaceutical development.

Enantiomers (S- and R-Configurations)

The two enantiomers of this compound are the (S)- and (R)-configurations. These are non-superimposable mirror images of each other. wikipedia.org

(S)-1-Chloro-2-propanol: This enantiomer is a key chiral building block in the synthesis of biologically active molecules and pharmaceuticals. ruifuchemical.com It can be synthesized from (S)-propylene oxide and is used as an intermediate in the production of agrochemicals and surfactants. In biological research, it is used to study enzyme-catalyzed reactions. ruifuchemical.com

(R)-1-Chloro-2-propanol: This enantiomer is also a crucial intermediate in asymmetric synthesis, leading to the production of enantiomerically pure compounds. It is used in the synthesis of active pharmaceutical ingredients (APIs) and for studying enzyme-catalyzed reactions. guidechem.com For instance, it can be synthesized from (R)-(-)-epichlorohydrin. oup.com The kinetic resolution of racemic mixtures is a common method to obtain optically pure (R)- and (S)-enantiomers.

The specific stereochemistry of these enantiomers significantly influences their biological activity and interactions with enzymes and receptors.

Racemic Mixtures (DL-Isomers)

A racemic mixture of this compound, denoted as (DL)-1-chloro-2-propanol, contains equal amounts of the (R)- and (S)-enantiomers. ontosight.ai This mixture is a colorless liquid and is often used as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals. ontosight.ai In biological studies, the racemic mixture is utilized to investigate metabolic pathways and the effects of chlorinated compounds. ontosight.ai The separation of these racemic mixtures into their individual enantiomers is often achieved through methods like chiral chromatography or enzymatic resolution. Studies have shown that some microorganisms can preferentially degrade one enantiomer over the other. For example, Rhodococcus sp. strain DTB has been observed to preferentially attack the (S)-configured ether-linked carbons in related compounds, leading to an enrichment of the (R)-enantiomer. oup.com

Positional Isomers and Their Distinct Research Implications

This compound has a positional isomer, 2-chloro-1-propanol. chemsrc.comnist.gov In this compound, the chlorine atom is on the first carbon and the hydroxyl group is on the second, while in 2-chloro-1-propanol, their positions are reversed. vaia.com These two isomers have the same molecular formula (C₃H₇ClO) but different structural formulas, leading to different chemical and physical properties. nist.govvaia.com

Both isomers are used as chemical intermediates in the manufacture of propylene oxide. chemsrc.com However, their distinct structures can lead to different reactivities and biological effects. For example, the synthesis of 2-chloro-1-propanol can be achieved from propylene oxide through a ring-opening reaction, with process conditions influencing the yield and selectivity. researchgate.net The conformational isomerism of both this compound and its bromo-analogue has been analyzed, revealing a prevalence of the gauche orientation in the gas phase and in solution. acs.orgresearchgate.net

Another related compound of interest in research is 3-chloro-1,2-propanediol, which is a known contaminant in some food products and has been the subject of toxicological studies. inchem.org It's important to distinguish between these different isomers and related compounds as they have unique properties and research applications.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇ClO | scbt.comlookchem.com |

| Molecular Weight | 94.54 g/mol | scbt.com |

| Appearance | Colorless liquid | ontosight.aiwikipedia.org |

| Odor | Mild, ether-like | |

| Boiling Point | 126.5 °C | |

| Density | ~1.115 g/cm³ (racemic mixture) | |

| Flash Point | 52 °C (closed cup) | |

| Solubility | Miscible with water | wikipedia.org |

Stereoisomer Information

| Isomer | CAS Number | Key Research Applications | Source |

| (S)-1-Chloro-2-propanol | 37493-16-6 | Chiral building block in synthesis of pharmaceuticals and agrochemicals; study of enzyme-catalyzed reactions. | ruifuchemical.com |

| (R)-1-Chloro-2-propanol | 19141-39-0 | Intermediate in asymmetric synthesis of APIs; study of enzyme-substrate interactions. | guidechem.com |

| (DL)-1-Chloro-2-propanol (Racemic) | 127-00-4 | Intermediate in organic synthesis; study of metabolic pathways of chlorinated compounds. | scbt.comontosight.ai |

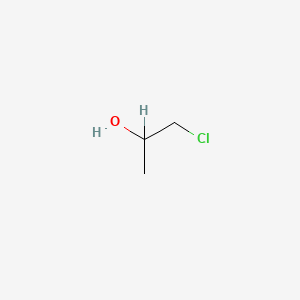

Structure

3D Structure

Properties

IUPAC Name |

1-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSGNJTASLUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020285 | |

| Record name | 1-Chloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-2-propanol is a clear colorless to light amber liquid with a mild non residual odor. (NTP, 1992), Liquid, Colorless liquid with a faintly ethereal odor; [ACGIH] | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 to 261 °F at 760 mmHg (NTP, 1992), 126-127 °C | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

125 °F (NTP, 1992), 125 °F | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN WATER, ALC, SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.115 @ 20 °C | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (air=1) | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.9 mmHg at 68 °F (NTP, 1992), 4.9 [mmHg], 4.9 mm Hg @ 20 °C | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

127-00-4, 68081-94-7, 68187-16-6, 68187-18-8, 68187-19-9 | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-10-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-18-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-10-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-18-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-chloropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-10-alkyloxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL0FUS96WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Stereoselective Synthesis Approaches

The demand for enantiomerically pure 1-chloro-2-propanol (B90593) has driven the development of sophisticated stereoselective synthetic routes. These methods are crucial for the production of chiral drugs and other specialized chemicals.

Enantioselective Synthesis via Chlorination of Chiral Epoxides

A primary method for producing enantiomerically pure this compound is through the acid-catalyzed ring-opening of chiral propylene (B89431) oxide. For instance, (R)-1-chloro-2-propanol can be synthesized from (S)-propylene oxide using hydrogen chloride (HCl). The reaction mechanism involves the protonation of the epoxide oxygen, which forms an oxonium ion intermediate. A subsequent nucleophilic attack by the chloride ion occurs at the less sterically hindered carbon atom, leading to an inversion of the stereochemical configuration.

Key factors that influence the stereochemistry of this reaction include the strength of the acid, the reaction temperature, and the solvent. Low temperatures, typically between 0 and 5°C, are favored to maintain kinetic control and enhance the enantiomeric excess.

In addition to traditional acid catalysis, metal-based catalytic systems have been explored. Chiral copper complexes, for example, can facilitate the enantioselective synthesis of this compound from propylene oxide. These catalysts coordinate to the epoxide, thereby directing the asymmetric attack of the chloride nucleophile.

Table 1: Comparison of Catalytic Systems for Enantioselective Chlorination of Propylene Oxide

| Catalytic System | Chiral Source | Yield of this compound | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Concentrated HCl | (S)-Propylene Oxide | 85% | 92% | |

| Cu(L-Asp)(1,2-bis(4-pyridyl)ethylene)0.5(H₂O)0.5(MeOH)0.5 | (S)-Propylene Oxide | 52% | 88% |

Asymmetric Reduction Strategies for Chiral Intermediates

Asymmetric reduction of prochiral ketones represents another powerful strategy for accessing chiral alcohols, which can serve as precursors to or be derived from this compound. These methods often employ either biocatalysts or chiral metal catalysts.

Enzymatic reductions using alcohol dehydrogenases (ADHs) have gained significant traction. pharmtech.com These enzymes facilitate the asymmetric reduction of a ketone by utilizing a nicotinamide (B372718) cofactor as a hydride source. pharmtech.com To make this process economically viable, in-situ cofactor recycling systems are essential. pharmtech.comnih.gov Lipases are also widely used for the kinetic resolution of racemic alcohols, offering an alternative biocatalytic route. pharmtech.commdpi.com

In parallel, catalytic asymmetric hydrogenation of prochiral ketones provides an efficient chemical route to enantiopure secondary alcohols. pharmtech.com Ruthenium complexes containing chiral diphosphine and diamine ligands are among the most effective catalysts for the hydrogenation of simple ketones. nih.gov These catalysts can operate under mild conditions and exhibit high activity and enantioselectivity. nih.gov For instance, ruthenium catalysts have been successfully used in the asymmetric hydrogenation of α-chloro ketones to produce optically active chlorohydrins. nih.gov

Industrial and Process Synthesis Research

The large-scale production of this compound is primarily centered around the reaction of propylene oxide with hydrogen chloride. Research in this area focuses on improving efficiency, sustainability, and catalyst performance.

Reaction of Propylene Oxide with Hydrogen Chloride Gas: Catalytic Studies

The industrial synthesis of this compound is often achieved through the reaction of propylene oxide with hydrogen chloride gas. This method is valued for its efficiency and high product yield. To enhance the sustainability of this process, research has focused on replacing traditional liquid acid catalysts, such as sulfuric acid, with solid acid catalysts. google.comgoogle.com

Cation exchange resins, like Zeo-karb, have been successfully employed as solid acid catalysts in a continuous flow system. This approach mitigates the formation of acidic waste and simplifies the downstream processing. google.comgoogle.com The use of such solid catalysts allows for better control over the reaction, leading to a reduction in byproducts. google.comgoogle.com

Table 2: Optimized Process Parameters for Continuous Flow Synthesis of this compound using a Solid Acid Catalyst

| Parameter | Optimal Range | Impact | Reference |

|---|---|---|---|

| Reactor Temperature | 0–5°C | 85% yield, 92% ee | |

| HCl Concentration | 10–12 M | 90% conversion | |

| Residence Time | 30–60 minutes | Minimizes byproducts |

Alternative Catalytic Systems in Large-Scale Production

The quest for more efficient and environmentally benign production methods has led to the investigation of various alternative catalytic systems. While much of the research on propylene epoxidation focuses on producing propylene oxide itself, some of the catalysts explored are relevant to chlorohydrin synthesis.

Catalysts such as titanium silicalite-1 (TS-1) have shown promise in the epoxidation of propylene, though they are noted to be expensive. mdpi.comproquest.com Other studies have investigated metal and metal oxide catalysts, including gold, silver, and copper, for propylene oxidation. mdpi.comproquest.com For the hydrochlorination step, phase transfer catalysts have been considered to enhance reaction efficiency in multiphase systems. acs.org The development of catalysts that can operate under mild conditions with high selectivity remains a key area of industrial research. mdpi.com A study on the gas-phase epoxidation of propylene highlighted a Cu-Ru catalyst supported on commercial silica (B1680970) and promoted with NaCl as being effective. metu.edu.tr

Fundamental Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanism is critical for optimizing the synthesis of this compound. The acid-catalyzed ring-opening of epoxides, the cornerstone of this synthesis, exhibits mechanistic duality.

The reaction of an unsymmetrical epoxide, like propylene oxide, with an acid like HCl can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. openstax.org The reaction is initiated by the protonation of the epoxide oxygen. Following this, the nucleophile (chloride ion) attacks one of the two carbon atoms of the epoxide ring.

When both epoxide carbons are primary or secondary, the nucleophilic attack predominantly occurs at the less substituted carbon, which is consistent with an SN2-like mechanism. openstax.org This is the primary pathway for the reaction of 1,2-epoxypropane with HCl, yielding this compound as the major product. openstax.org However, if one of the carbon atoms is tertiary, the attack favors the more substituted carbon, indicating a greater degree of carbocation character at this position and thus an SN1-like character. openstax.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to model the reaction pathways and predict the regioselectivity of the epoxide ring-opening. These computational methods help to refine the understanding of the transition states and intermediates involved in the formation of this compound.

Electrophilic Addition Mechanisms in Halohydrin Formation

The synthesis of this compound is commonly achieved through the electrophilic addition reaction involving an alkene, specifically propene, and a source of chlorine and a hydroxyl group. jove.comontosight.ai This class of reaction, known as halohydrin formation, proceeds via a well-established multi-step mechanism. fiveable.melibretexts.org The typical reagents used are hypochlorous acid (HOCl) or, more commonly, a mixture of chlorine (Cl₂) and water. libretexts.orgpdx.edu

The mechanism is initiated by the electrophilic attack of the pi (π) electrons from the propene double bond on the electrophilic chlorine atom. askfilo.comvedantu.comhoclshine.com This is the first and rate-determining step of the reaction. The interaction leads to the formation of a bridged, three-membered ring intermediate known as a cyclic chloronium ion. jove.compdx.edustackexchange.com In this intermediate, the positive charge is delocalized over the chlorine atom and the two carbon atoms of the original double bond.

Following the formation of the chloronium ion, a nucleophile attacks one of the two carbons in the ring. jove.compdx.edu In an aqueous environment, water acts as the nucleophile, attacking the ring in an SN2-like process. jove.com The regioselectivity of this step is governed by Markovnikov's rule, which dictates that the nucleophile will preferentially attack the more substituted carbon atom. pdx.edustackexchange.comdoubtnut.com The more substituted carbon in the cyclic chloronium ion intermediate bears a greater partial positive charge, making it more susceptible to nucleophilic attack. jove.compdx.eduyoutube.com This is because the transition state leading to the product is stabilized by the partial carbocation character at the more substituted position. jove.comstackexchange.com

For propene, the water molecule attacks the secondary carbon of the chloronium ion. stackexchange.com This ring-opening step occurs with anti-stereochemistry, meaning the nucleophile (water) adds to the opposite face of the ring relative to the chlorine atom. jove.comfiveable.me The attack results in a protonated halohydrin (an oxonium ion). The final step is a rapid deprotonation of the oxonium ion by a water molecule or another base present in the medium, yielding the neutral this compound product and a hydronium ion. jove.com

Surface Chemistry Investigations: Epoxide Formation from 1-Chloro-2-methyl-2-propanol (B146346) on Metal Surfaces

To investigate the fundamental mechanisms of epoxide formation, surface science studies often employ model compounds on well-defined single-crystal metal surfaces. The reaction of 1-chloro-2-methyl-2-propanol on oxygen-covered silver (Ag(110)) surfaces serves as a significant model system for understanding the synthesis of epoxides via a surface chlorohydrin reaction. researchgate.netalfa-chemical.com Research utilizing techniques such as temperature-programmed desorption (TPD) and synchrotron-based temperature-programmed X-ray photoelectron spectroscopy (TPXPS) has provided detailed insights into the reaction pathways. researchgate.netacs.orglookchem.com

Studies show that 1-chloro-2-methyl-2-propanol does not react on a clean Ag(110) surface but readily reacts on an oxygen-precovered surface to produce isobutylene (B52900) oxide. researchgate.net The initial step involves the abstraction of the alcoholic proton by an adsorbed oxygen atom, leading to the formation of a surface-bound chloro-tert-butoxy intermediate. researchgate.netresearchgate.net

The subsequent and critical step in the formation of the epoxide is the cleavage of the carbon-chlorine (C-Cl) bond within the adsorbed chloro-tert-butoxy intermediate. researchgate.netacs.org The dynamics of this C-Cl scission are profoundly influenced by the initial coverage of oxygen on the Ag(110) surface. researchgate.netacs.orgacs.orgresearchgate.net

At low oxygen pre-coverages (e.g., 0.1 monolayer), the cleavage of the C-Cl bond commences at approximately 200 K. researchgate.netresearchgate.netacs.org This is followed by the desorption of the product, isobutylene oxide (IBO), which shows a peak desorption temperature of around 235 K. researchgate.netacs.orgacs.org

| Oxygen Pre-coverage (Monolayer) | C-Cl Scission Onset Temperature (K) | Isobutylene Oxide (IBO) Peak Desorption Temperature (K) |

|---|---|---|

| Low (~0.1 ML) | ~200 K | ~235 K |

| High (~0.3 ML) | ~250 K | ~315 K |

The mechanism for epoxide formation from the chloro-tert-butoxy intermediate is believed to proceed through the formation of a key surface intermediate: an oxametallacycle. researchgate.netresearchgate.net An oxametallacycle is a cyclic species that incorporates one or more metal atoms from the catalyst surface into its ring structure. researchgate.netcapes.gov.br The formation of such intermediates has been demonstrated through a combination of surface science experiments and Density Functional Theory (DFT) calculations. osti.govnih.gov

In the reaction of 1-chloro-2-methyl-2-propanol on Ag(110), it is proposed that the chloro-tert-butoxy intermediate undergoes an internal rearrangement involving the loss of the chlorine atom and the formation of a bond between the carbon skeleton and the silver surface, creating the oxametallacycle. researchgate.net This intermediate then undergoes a ring-closure reaction to form the final isobutylene oxide product, which subsequently desorbs from the surface. researchgate.netosti.gov

DFT studies have explored the structure and stability of these oxametallacycle intermediates on Ag(110). capes.gov.br These calculations suggest that two primary types of structures can form: an OME structure, which contains a single silver atom in the ring, and an OMME structure, which incorporates a silver dimer. capes.gov.br Although the OMME-type intermediate may be more thermodynamically stable, calculations indicate that the OME structure is more likely to be the key intermediate along the reaction coordinate for olefin epoxidation. capes.gov.br The study of stable oxametallacycles formed from the ring-opening of epoxides on silver surfaces further supports their role as crucial intermediates in the catalytic epoxidation process. nih.gov

Chemical Transformations and Derivatization Research

Oxidation Pathways and Product Characterization

The oxidation of the secondary alcohol group in 1-chloro-2-propanol (B90593) leads to the formation of a ketone. This transformation typically yields 1-chloro-2-propanone. The reaction proceeds through a two-electron mechanism, resulting in a ketone intermediate that is stabilized by the electron-withdrawing effect of the adjacent chlorine atom.

Common oxidizing agents employed for this purpose include potassium permanganate (B83412) and chromium trioxide. The choice of the oxidizing agent and reaction conditions can be critical to achieving high yields and minimizing side reactions. For instance, the oxidation of (S)-1-chloro-2-propanol to (S)-1-chloro-2-propanone is a key step in certain synthetic pathways.

The characterization of the resulting product, 1-chloro-2-propanone, is typically performed using standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm its molecular weight and structure.

Nucleophilic Substitution Reactions: Mechanistic and Synthetic Utility

This compound readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. The mechanism of these reactions is often SN2, involving a backside attack by the nucleophile. While the methyl group can introduce some steric hindrance, the reaction is feasible with small, strong nucleophiles.

This reactivity is of significant synthetic utility, allowing for the introduction of various functional groups. For example, reaction with hydroxide (B78521) ions can lead to the formation of propylene (B89431) oxide through an intramolecular SN2 reaction. Other nucleophiles like amines, cyanides, and alkoxides can also be employed to generate a diverse array of substituted propanols. google.com

The table below summarizes some key nucleophilic substitution reactions of this compound:

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide | Propylene oxide |

| Cyanide | Potassium Cyanide | 1-cyano-2-propanol |

| Amine | Dimethylamine | 3-(dimethylamino)-1-chloro-2-propanol google.com |

Reduction Pathways and Novel Alcohol Derivative Synthesis

The reduction of this compound can proceed via two main pathways: reduction of the carbon-chlorine bond or reduction of the hydroxyl group (deoxygenation).

Hydrogenolysis of the C-Cl bond, often carried out with a reducing agent like lithium aluminum hydride or sodium borohydride, can produce propan-2-ol. This reaction proceeds via a Langmuir-Hinshelwood mechanism on palladium surfaces, with the dissociation of H₂ being the rate-limiting step.

The deoxygenation of alcohols is a more complex process that typically involves a two-step procedure, such as elimination followed by hydrogenation of the resulting alkene. uni-regensburg.de Catalytic methods for the direct deoxygenation of alcohols are also an area of active research. uni-regensburg.de These reactions can lead to the synthesis of novel alcohol derivatives by selectively removing the hydroxyl group while potentially retaining or modifying other parts of the molecule.

Functional Group Interconversions for Complex Molecule Construction

Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to build more complex molecular structures. solubilityofthings.com this compound serves as an excellent starting material for such transformations due to its bifunctional nature.

The hydroxyl group can be converted into other functional groups. For example, it can be transformed into a good leaving group, such as a tosylate, which facilitates subsequent nucleophilic substitution reactions. libretexts.org This allows for a wider range of nucleophiles to be introduced at that position.

The interplay between the chloro and hydroxyl groups allows for sequential reactions to construct more elaborate molecules. For instance, the initial nucleophilic substitution at the chlorine-bearing carbon can be followed by a reaction at the hydroxyl group, or vice versa. This strategic manipulation of functional groups is crucial in the multi-step synthesis of complex organic compounds, including pharmaceuticals and other biologically active molecules.

Biological Transformations and Metabolic Research

In Vivo Metabolic Pathways: Identification of Metabolites and Excretion Routes

The metabolism of 1-chloro-2-propanol (B90593) in vivo primarily proceeds through two major routes: excretion in urine and exhalation as carbon dioxide, which together account for approximately 80% of the total administered dose in rats. ebi.ac.ukymparisto.fi Less than 1% of the compound is found unmetabolized in tissues or urine. ebi.ac.uk The elimination half-times for both urinary excretion and exhalation as CO2 are between 3 and 7 hours, with no significant influence from the exposure concentration. ebi.ac.uk Tissues such as the kidneys, liver, trachea, and nasal turbinates show high concentrations of this compound equivalents shortly after exposure. ebi.ac.uk The elimination from these tissues is biphasic, with a rapid phase (half-time of 1 to 3 hours) and a slower phase (half-time of 40 to 80 hours). ebi.ac.uk

Carbon Flow Analysis to CO2

Studies involving radiolabeled this compound have demonstrated that a significant portion of the compound is metabolized to carbon dioxide (CO2) and subsequently exhaled. ebi.ac.uk This metabolic pathway has been observed for both carbon-2 and carbon-3 of the propanol (B110389) backbone. ebi.ac.uk In rats, approximately 30% of an administered dose of 3-chloro-1,2-propanediol, a related compound, was exhaled as 14CO2 within 24 hours, indicating that the carbon skeleton is readily broken down. inchem.org

Conjugation Reactions: Cysteine Conjugates and Mercapturic Acid Formation

A major detoxification pathway for this compound involves conjugation with glutathione (B108866) (GSH), an endogenous tripeptide. nih.gov This reaction, which can be spontaneous or catalyzed by glutathione S-transferases, leads to the formation of a glutathione S-conjugate. nih.gov This conjugate is then enzymatically processed through the removal of glutamyl and glycine (B1666218) residues to form a cysteine conjugate. nih.gov Subsequent N-acetylation of the cysteine conjugate results in the formation of a mercapturic acid, which is a toxicant-specific metabolite that can be excreted in the urine. ebi.ac.uknih.gov

The primary metabolites identified in the urine and tissues (liver, kidney, and lung) of rats exposed to this compound are N-acetyl-S-(hydroxypropyl)cysteine and S-(2-hydroxypropyl)-cysteine. ebi.ac.uk Other minor metabolites that have been detected include beta-chlorolactate and N-acetyl-S-(2,3-dihydroxypropyl)cysteine. ymparisto.fi The formation of these mercapturic acids provides a non-invasive method to study the upstream metabolic activation of the toxicant. nih.gov

Enzyme-Catalyzed Biotransformations

Substrate Specificity in Lipase-Mediated Reactions

Lipases, a class of hydrolase enzymes, have demonstrated utility in the biotransformation of this compound and its derivatives. researchgate.netmdpi.com These enzymes exhibit broad substrate specificity, enabling them to catalyze reactions on a variety of compounds. mdpi.com For instance, a lipase (B570770) from the yeast Candida cylindracea has been used for the stereoselective transesterification of racemic this compound. researchgate.net Lipases are known to act at the interface of oil and water, which is a key characteristic differentiating them from esterases that function in homogenous aqueous environments. tue.nl The substrate specificity of lipases can be influenced by the reaction medium, with organic solvents sometimes altering their catalytic activity and even reversing their enantioselectivity. acs.org

Enantioselective Biocatalysis for Kinetic Resolution

Enantioselective biocatalysis is a valuable technique for the kinetic resolution of racemic mixtures, including this compound and its derivatives, to produce optically pure compounds. rsc.orgrsc.org This process relies on the ability of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer over the other. nih.gov

For example, Pseudomonas fluorescens lipase (PFL) has been effectively used for the kinetic resolution of a racemic intermediate of metoprolol, which is structurally related to this compound. rsc.orgrsc.org PFL selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. rsc.orgrsc.org The efficiency of this resolution is influenced by various factors, including temperature, enzyme concentration, and substrate concentration. rsc.orgrsc.org Molecular docking studies have suggested that the enantiopreference of PFL is due to a strong hydrogen bond interaction between the hydroxyl group of the (R)-enantiomer and a key amino acid residue (Arg54) in the enzyme's active site. rsc.org

The enantiomeric ratio (E) is a key parameter used to quantify the enantioselectivity of these enzymatic resolutions. nih.gov Different lipases from various sources, such as Candida rugosa, have also been screened and optimized for the kinetic resolution of similar compounds, demonstrating the broad applicability of this biocatalytic approach. rsc.orgmdpi.com

Microbial Degradation Pathways and Mechanisms

Microorganisms play a crucial role in the environmental degradation of this compound. Several bacterial strains have been identified that can utilize this compound as a carbon and energy source.

Rhodococcus species, for instance, are capable of degrading this compound. researchgate.net The degradation pathway in Rhodococcus sp. strain DTB involves an initial scission of the ether bond in related compounds, leading to the formation of this compound and chloroacetone (B47974) as intermediates. researchgate.net This particular strain shows a preferential attack on the (S)-configured ether-linked carbons. researchgate.netoup.com

Xanthobacter strain Py2 can also degrade epichlorohydrin (B41342), a related epoxide, to this compound via the reduction of an intermediate, chloroacetone, by an alcohol dehydrogenase. asm.org The degradation of this compound by this strain proceeds further, although the exact subsequent steps have not been fully elucidated in the provided text.

The microbial degradation of this compound is an important process for its removal from the environment. The efficiency of this degradation can depend on the specific microbial consortia present and the prevailing environmental conditions, such as redox potential.

Bacterial Metabolism of Chloropropanols and Ethers

The biodegradation of this compound and related compounds has been observed in various bacterial species, which utilize these substances as a source of carbon and energy. A notable example is Rhodococcus sp. strain DTB, which is capable of growing on bis(1-chloro-2-propyl) ether (BCPE). nih.govscience.gov The metabolic process for BCPE begins with the scission of the ether bond, which is then followed by the dehalogenation of the resulting chlorinated C3-compounds. nih.gov During the degradation of BCPE by Rhodococcus sp. strain DTB, this compound is formed as a key intermediate. nih.gov This bacterium demonstrates a preferential attack on the (S)-configured ether-linked carbons of BCPE. oup.com

Similarly, Arthrobacter sp. strain AD2 can utilize haloalcohols like this compound. nih.gov This strain, along with others such as Agrobacterium radiobacter strain AD1 and Corynebacterium sp. strain N-1074, has been shown to degrade various chloropropanols. ethz.ch The ability of these microorganisms to metabolize such compounds highlights diverse bacterial strategies for breaking down halogenated aliphatic compounds in the environment. For instance, while Arthrobacter sp. strain AD2 can dechlorinate 1,3-dichloro-2-propanol (B29581) and 3-chloro-1,2-propanediol, it lacks epoxide hydrolase activity, preventing it from using these as a sole carbon source. ethz.ch In contrast, Agrobacterium radiobacter AD1 can use them as a sole carbon source.

The table below summarizes the key bacterial strains involved in the metabolism of this compound and related ethers.

| Bacterial Strain | Substrate(s) | Key Metabolic Action | Reference |

| Rhodococcus sp. strain DTB | bis(1-chloro-2-propyl) ether (BCPE) | Ether bond scission followed by dehalogenation; forms this compound as an intermediate. | nih.govscience.gov |

| Arthrobacter sp. strain AD2 | This compound, 1,3-dichloro-2-propanol, 3-chloro-1,2-propanediol | Dehalogenates vicinal haloalcohols to corresponding epoxides. | nih.govkent.ac.uk |

| Agrobacterium radiobacter strain AD1 | 1,3-dichloro-2-propanol, Epichlorohydrin | Utilizes compounds as a sole carbon source. | |

| Xanthobacter strain Py2 | Chloroacetone | Reduces chloroacetone to this compound. | asm.org |

| Corynebacterium sp. strain N-1074 | 1,3-dichloro-2-propanol | Degrades via two distinct pathways catalyzed by isoenzymes. | ethz.ch |

Identification of Intermediate Degradation Products (e.g., Chloroacetone)

During the microbial breakdown of chloropropanols and their ethers, several intermediate compounds are formed before complete mineralization. In the degradation of bis(1-chloro-2-propyl) ether (BCPE) by Rhodococcus sp. strain DTB, both this compound and chloroacetone have been identified as transient intermediates. nih.govscience.govoup.com The detection of these compounds suggests a stepwise degradation pathway where the initial ether is cleaved to form this compound, which is subsequently oxidized to chloroacetone. nih.govoup.com

The degradation of racemic this compound by resting cells of Rhodococcus sp. strain DTB also showed the marginal formation of chloroacetone, indicating that the oxidation of both enantiomers of this compound to chloroacetone occurs at similar rates. oup.com In studies with Xanthobacter strain Py2, chloroacetone was identified as a degradation product of epichlorohydrin. asm.org This strain is also capable of reducing chloroacetone back to this compound through the action of an alcohol dehydrogenase. asm.org

The enzyme from Arthrobacter sp. strain AD2, a haloalcohol dehalogenase, is also active towards chloroacetone, converting it alongside its primary haloalcohol substrates. nih.govkent.ac.uk This indicates that chloroacetone is a common intermediate in multiple bacterial degradation pathways for chlorinated propanols.

The following table lists the identified intermediate products in the degradation pathways of this compound and related compounds.

| Original Compound | Bacterial Strain | Intermediate Product(s) | Reference |

| bis(1-chloro-2-propyl) ether | Rhodococcus sp. strain DTB | This compound, Chloroacetone | nih.govscience.govoup.com |

| This compound | Rhodococcus sp. strain DTB | Chloroacetone | oup.com |

| Epichlorohydrin | Xanthobacter strain Py2 | Chloroacetone | asm.org |

| 1,3-dichloro-2-propanol | Corynebacterium sp. strain N-1074 | Epichlorohydrin | ethz.ch |

Enzymatic Systems Involved in Microbial Dechlorination

The key step in the microbial metabolism of this compound is the cleavage of the carbon-halogen bond, a reaction catalyzed by a class of enzymes known as dehalogenases. Specifically, haloalcohol dehalogenases (also called halohydrin hydrogen-halide lyases) are crucial. nih.govethz.ch These enzymes catalyze the intramolecular displacement of the halogen by a neighboring hydroxyl group, resulting in the formation of an epoxide, a halide ion, and a proton. asm.org

An inducible haloalcohol dehalogenase has been purified and characterized from Arthrobacter sp. strain AD2. nih.gov This enzyme is capable of converting this compound, along with other haloalcohols like 1,3-dichloro-2-propanol and 3-chloro-1,2-propanediol, into their corresponding epoxides. nih.govkent.ac.uk The enzyme from Arthrobacter sp. AD2 is a dimeric protein with a subunit molecular mass of 29 kDa. nih.gov It exhibits optimal activity at a pH of about 8.5 and a temperature of 50°C. nih.gov

Similarly, Arthrobacter erithii H10a possesses two distinct haloalcohol dehalogenases, DehA and DehC. nih.gov These enzymes show different substrate specificities. Haloalcohol dehalogenases typically utilize a conserved Ser-Tyr-Arg catalytic triad (B1167595) to deprotonate the alcohol's oxygen, which then attacks the carbon atom bonded to the halogen. researchgate.net

The table below provides details on the enzymatic systems involved in the dechlorination of this compound and related haloalcohols.

| Enzyme | Source Organism | Substrates | Catalytic Action | Reference |

| Haloalcohol dehalogenase | Arthrobacter sp. strain AD2 | This compound, 1,3-dichloro-2-propanol, 3-chloro-1,2-propanediol, Chloroacetone | Converts vicinal haloalcohols to epoxides. | nih.govkent.ac.uk |

| Haloalcohol dehalogenase (DehA and DehC) | Arthrobacter erithii H10a | Vicinal halohydrins (e.g., 1,3-dichloro-2-propanol, 3-chloro-1,2-propanediol) | Dehalogenation of vicinal halohydrins. | nih.gov |

| Haloalcohol hydrogen-halide-lyase (HHHL) A & B | Corynebacterium sp. strain N-1074 | 1,3-dichloro-2-propanol | Non-stereospecific dechlorination. | ethz.ch |

| Haloalcohol dehalogenase (HheC) | Agrobacterium radiobacter AD1 | Haloalcohols | Enantioselective dehalogenation. | researchgate.net |

| Flavin-dependent enzyme | Rhodococcus sp. strain DTB | bis(1-chloro-2-propyl) ether | Catalyzes the initial scission of the ether bond. | nih.gov |

Toxicological Research: Mechanistic Insights at Molecular and Cellular Levels

Genotoxicity and Mutagenicity Studies: In Vitro and In Vivo Discrepancies

Bacterial Reverse Mutation Assays

Bacterial reverse mutation assays, commonly known as Ames tests, have been extensively used to evaluate the mutagenic potential of 1-chloro-2-propanol (B90593). The results from these assays have shown some variability. For instance, the compound was found to be weakly mutagenic in the Salmonella typhimurium strain TA100, but this effect was only observed in the presence of metabolic activation enzymes from hamster or rat liver (S9). scbt.com Conversely, it tested positive in the TA1535 strain both with and without the S9 mixture. scbt.comregulations.gov No mutagenic activity was detected in other S. typhimurium strains like TA97, TA98, and TA1537. nih.gov In another bacterial system, using Escherichia coli, this compound demonstrated positive activity in a DNA damage assay. regulations.gov However, some studies have reported negative results in certain bacterial strains. researchgate.net

Table 1: Summary of Bacterial Reverse Mutation Assay Results for this compound

| Test System | Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |

|---|---|---|---|---|

| Salmonella typhimurium | TA100 | With | Weakly Mutagenic | scbt.com |

| Salmonella typhimurium | TA1535 | With and Without | Mutagenic | scbt.comregulations.gov |

| Salmonella typhimurium | TA97, TA98, TA1537 | Not specified | Non-mutagenic | nih.gov |

| Escherichia coli | Not specified | Not specified | Positive for DNA damage | regulations.gov |

| Salmonella typhimurium | Base-specific new strains | Not specified | Non-mutagenic | researchgate.net |

Mammalian Cell Cytogenetic Assays

In vitro studies using mammalian cells have consistently shown that this compound can induce chromosomal damage. In cytogenetic tests with Chinese hamster ovary (CHO) cells, the compound led to high levels of both sister chromatid exchanges and chromosomal aberrations, irrespective of the presence of metabolic activation. scbt.comregulations.govnih.gov Positive results for genotoxicity were also observed in L5178Y mouse lymphoma cells, again, both with and without S9 activation. regulations.gov

Despite the clear evidence of clastogenic (chromosome-breaking) potential in vitro, this effect is not mirrored in in vivo studies. scbt.comindustrialchemicals.gov.au For example, a mouse micronucleus test, which assesses chromosomal damage in a living animal, yielded negative results when this compound was administered orally in drinking water. regulations.gov Similarly, a cytogenetic assay in rats did not show an increase in chromosomal aberrations after oral administration of the compound. industrialchemicals.gov.au This discrepancy suggests that the in vivo environment possesses mechanisms to detoxify the compound or prevent it from reaching the target cells in a form or concentration that can cause chromosomal damage.

Interactions with Cellular Components and Biochemical Systems

This compound can interact with various cellular components and interfere with biochemical pathways, primarily through its role as a substrate for certain enzymes and its potential to perturb metabolic processes.

Substrate Role in Enzymatic Systems

This compound can act as a substrate for several types of enzymes. For instance, it is a substrate for haloalcohol dehalogenases, which are bacterial enzymes that catalyze the cleavage of the carbon-halogen bond to form an epoxide. researchgate.net In some biological systems, it can be a substrate for enzymes like lipases, which are involved in the metabolism of fats. The compound's chiral nature makes it a useful tool in studying the stereochemistry and substrate specificity of enzyme-catalyzed reactions. Research has also shown that certain bacteria, such as Rhodococcus sp., can degrade this compound, indicating enzymatic processes are involved in its breakdown. oup.comnih.gov

Perturbations of Metabolic Pathways

The metabolism of this compound can lead to the formation of other compounds that can, in turn, affect metabolic pathways. While detailed studies on the specific metabolic perturbations caused by this compound are limited, it is known that its metabolism can involve oxidation and reduction reactions. In some degradation pathways, chloroacetone (B47974) is formed as an intermediate. nih.gov The introduction of such reactive intermediates could potentially disrupt normal cellular metabolism. Furthermore, limited data suggests that chloropropanols can be conjugated with glucuronic acid or glutathione (B108866) for excretion, a process that is part of the body's detoxification pathways. fao.org

Environmental Behavior and Degradation Research

Occurrence as Byproducts in Environmental Matrices (e.g., Water Treatment, Industrial Waste)

1-Chloro-2-propanol (B90593), a member of the chlorohydrin family of organic compounds, is not known to occur naturally. nih.gov Its presence in the environment is primarily a result of industrial activities and water treatment processes. It is manufactured through the reaction of propylene (B89431) with hypochlorous acid, a process that also yields its isomer, 2-chloro-1-propanol. nih.gov

A significant source of environmental release is its role as a chemical intermediate in the production of propylene oxide, a precursor for manufacturing polyurethane polyols and propylene glycol. nih.gov Furthermore, this compound can be generated from the hydrolysis of epichlorohydrin (B41342), a widely used industrial chemical. nih.gov Consequently, industrial wastes containing epichlorohydrin are a major pathway for its release into the environment. nih.gov Research has identified this compound in various industrial effluents, including those from pulp mills and spent kraft paper bleaching liquors. nih.gov It has also been detected in the leachate from municipal waste landfills. nih.gov

The use of certain agricultural fumigants can also lead to the formation of this compound. When propylene oxide is used as a postharvest fumigant, it can react with chloride ions present in the commodities, resulting in the formation of propylene chlorohydrin, a mixture containing this compound. regulations.gov Additionally, it has been identified as a component in commercial flame retardant formulations, such as tris(1-chloro-2-propyl) phosphate (B84403) (TCPP). oecd.orgepa.gov

In the context of water treatment, this compound is recognized as a potential disinfection byproduct (DBP). epa.gov Disinfection processes, particularly those involving chlorine, can lead to the formation of a wide array of halogenated organic compounds when the disinfectant reacts with natural organic matter present in the water. researchgate.netwho.int While not as commonly monitored as trihalomethanes or haloacetic acids, chloropropanols like this compound are part of the broader group of over 600 identified DBPs. epa.gov

Pathways of Environmental Degradation and Transformation

The environmental fate of this compound is governed by several physical, chemical, and biological processes that lead to its degradation and transformation.

Abiotic Degradation: In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately five days, indicating it does not persist indefinitely in the air. nih.gov

Hydrolysis is another significant abiotic degradation pathway. The chlorine atom in this compound is labile, meaning it can be readily cleaved. nih.gov The compound can undergo dehydrohalogenation to form an intermediate epoxide (propylene oxide), which subsequently hydrolyzes to form glycols like 1,2-propanediol. nih.gov It is also formed as a product of the hydrolysis of other chlorinated compounds, such as 1,2-dichloropropane. europa.eu

Biodegradation: Microbial activity plays a crucial role in the breakdown of this compound in soil and water. Several bacterial strains have been identified that can metabolize this compound.

Rhodococcus species: Strains of Rhodococcus have been shown to degrade this compound. For instance, Rhodococcus sp. strain DTB can utilize bis(1-chloro-2-propyl) ether as a carbon and energy source, breaking it down into intermediates including this compound and chloroacetone (B47974). nih.govoup.com The degradation mechanism involves the initial scission of the ether bond followed by the dehalogenation of the resulting chlorinated compounds. nih.gov

Agrobacterium radiobacter: Strain AD1 of this bacterium can use related compounds like 1,3-dichloro-2-propanol (B29581) as a sole carbon source. The degradation pathway involves the formation of epichlorohydrin.

Pseudomonas species: While research has often focused on related compounds, bacteria like Pseudomonas putida have demonstrated the ability to biodegrade 1,3-dichloro-2-propanol, highlighting the potential of this genus for bioremediation of chloropropanols. fkit.hr

These biodegradation pathways typically involve initial dehalogenation or oxidation steps. For example, some bacteria employ haloalkane dehalogenases to cleave the carbon-chlorine bond, a critical step in detoxifying the compound and making the carbon backbone available for cellular metabolism. asm.org The subsequent intermediates, such as chloroacetone or 1,2-propanediol, are then channeled into central metabolic pathways like the citric acid cycle. nih.gov The efficiency of biodegradation can depend on environmental conditions such as the presence of other organic matter and redox potential.

Research on Mitigating Environmental Impact and Developing Greener Alternatives

Concerns over the environmental and health impacts of chlorinated solvents like this compound have spurred research into mitigation strategies and the development of "green" alternatives. researchgate.net This research aligns with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov

Mitigation and Remediation: For existing contamination, bioremediation strategies are being explored. The identification of microbial strains like Rhodococcus and Pseudomonas that can degrade chloropropanols offers a potential avenue for cleaning up contaminated sites. fkit.hr These approaches aim to harness natural biological processes to convert toxic chemicals into harmless substances such as water, carbon dioxide, and chloride ions. nih.gov